![molecular formula C15H19NO4S B2777885 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone CAS No. 2034455-28-0](/img/structure/B2777885.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone
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Description
“2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone” is a complex chemical compound. It has a molecular formula of C15H19NO4S .
Molecular Structure Analysis
The compound has a complexity of 380, with 4 rotatable bonds . It has no hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 73.3 , and it has 21 heavy atoms .Physical And Chemical Properties Analysis
The compound has an exact mass of 309.10347926 and a monoisotopic mass of 309.10347926 . It has an XLogP3-AA value of 2 , indicating its partition coefficient between octanol and water.Scientific Research Applications
Stereoselective Synthesis and Drug Design
- Bicyclic Beta-Lactams : Research has shown the utility of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones as starting products for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. These compounds serve as unconventional C-fused bicyclic β-lactams, which can be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a new pathway in drug design (Mollet et al., 2012).
- Antibacterial Spectrum of Beta-Lactams : CP-45,899, a derivative closely related to the structural class , acts as an irreversible inhibitor of bacterial penicillinases and cephalosporinases, extending the antibacterial spectrum of beta-lactams (English et al., 1978).
Advanced Building Blocks for Drug Discovery
- Photochemical Synthesis : The photochemical [2 + 2]-cyclization of acetophenone enamides has been used to generate 2-azabicyclo[3.2.0]heptanes, which are advanced building blocks for drug discovery. These compounds have facilitated the synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline (Druzhenko et al., 2018).
Synthesis of Schiff Base Derived from Amoxicillin
- A novel Schiff base derivative of amoxicillin was synthesized through the condensation of 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid, showing potential antibacterial activity against various pathogens. This study emphasizes the versatility of thia-azabicyclo heptane compounds in creating new pharmacologically active derivatives (Al-Masoudi et al., 2015).
Conformational Studies and Material Design
- Conformationally Restricted Nonchiral Pipecolic Acid Analogues : Synthesis routes for 2-azabicyclo[3.1.1]heptane-1-carboxylic acids and similar structures have been explored for their potential use in peptide engineering and peptidomimetic drug design, highlighting the importance of these bicyclic compounds in designing conformationally restricted amino acid analogues (Tymtsunik et al., 2013).
properties
IUPAC Name |
2-thia-5-azabicyclo[2.2.1]heptan-5-yl-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-18-12-4-9(5-13(19-2)14(12)20-3)15(17)16-7-11-6-10(16)8-21-11/h4-5,10-11H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZVGYWTCHKRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone |
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